Cas no 1692433-07-0 (1H-Imidazole-4-methanamine, 1-(1-methylbutyl)-)
1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)-
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- Inchi: 1S/C9H17N3/c1-3-4-8(2)12-6-9(5-10)11-7-12/h6-8H,3-5,10H2,1-2H3
- InChI Key: PJMBQCUNAREWJT-UHFFFAOYSA-N
- SMILES: C1N(C(C)CCC)C=C(CN)N=1
1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-679302-0.05g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 0.05g |
$719.0 | 2023-03-11 | ||
| Enamine | EN300-679302-0.1g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 0.1g |
$755.0 | 2023-03-11 | ||
| Enamine | EN300-679302-0.25g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 0.25g |
$789.0 | 2023-03-11 | ||
| Enamine | EN300-679302-0.5g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 0.5g |
$823.0 | 2023-03-11 | ||
| Enamine | EN300-679302-1.0g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-679302-2.5g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 2.5g |
$1680.0 | 2023-03-11 | ||
| Enamine | EN300-679302-5.0g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 5.0g |
$2485.0 | 2023-03-11 | ||
| Enamine | EN300-679302-10.0g |
[1-(pentan-2-yl)-1H-imidazol-4-yl]methanamine |
1692433-07-0 | 10.0g |
$3683.0 | 2023-03-11 |
1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)-
Introduction to 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- (CAS No. 1692433-07-0)
The compound 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)-, identified by its CAS number 1692433-07-0, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its imidazole core and a 1-(1-methylbutyl) substituent, has garnered attention due to its unique structural and functional properties. The imidazole ring is a prominent heterocyclic structure widely recognized for its presence in numerous bioactive molecules, including vitamins, pharmaceuticals, and natural products. Its role as a pharmacophore is well-documented, with derivatives exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer effects.
In recent years, the exploration of 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- has been driven by its potential applications in drug discovery and development. The structural motif of this compound allows for facile modifications, enabling the synthesis of novel derivatives with enhanced pharmacological profiles. Specifically, the combination of the imidazole ring with the 1-(1-methylbutyl) side chain creates a framework that can interact with biological targets in distinct ways compared to simpler imidazole derivatives. This has opened up new avenues for research into diseases where imidazole-based compounds show promise.
One of the most compelling aspects of 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- is its potential as a lead compound for the development of new therapeutic agents. The imidazole core is known to be involved in various biological processes, making it an attractive scaffold for medicinal chemists. The 1-(1-methylbutyl) group introduces steric and electronic features that can modulate the compound's binding affinity and selectivity towards specific biological targets. This dual functionality has been exploited in recent studies to develop molecules with improved efficacy and reduced side effects.
Recent research has highlighted the significance of 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- in the context of immunomodulatory therapies. Imidazole derivatives have been shown to interact with various immune receptors and signaling pathways, making them valuable candidates for treating inflammatory and autoimmune diseases. The unique structural features of this compound allow it to engage with immune cells in a targeted manner, potentially leading to more effective treatments with fewer systemic side effects. Studies have demonstrated its ability to modulate cytokine production and immune cell activation, suggesting its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- represents another area of active investigation. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives, facilitating further exploration of its biological activities. Techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing the complex framework of this molecule. These synthetic strategies not only improve yield and purity but also allow for the introduction of diverse functional groups, expanding the chemical space available for drug discovery.
In addition to its pharmaceutical applications, 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- has shown promise in materials science and biotechnology. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions makes it a valuable component in designing novel materials with specific functionalities. For instance, imidazole-based polymers have been explored as potential candidates for drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic molecules. Furthermore, the unique electronic properties of this compound have been utilized in developing sensors and catalysts for environmental monitoring and industrial applications.
The future direction of research on 1H-Imidazole-4-methanamine, 1-(1-methylbutyl)- is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. The integration of computational modeling with experimental studies will be crucial in understanding the molecular interactions that underpin its biological activities. High-throughput screening techniques will also play a vital role in identifying new derivatives with enhanced therapeutic potential. As our understanding of the structure-activity relationships continues to evolve, so too will the applications of this compound across various domains.
In conclusion,CAS No1692433-07-0 represents a fascinating molecule with significant potential in pharmaceuticals, materials science, and biotechnology. Its unique structural features and versatile biological activities make it an invaluable asset for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing studies continue to uncover new insights into its properties,this compound is poised to make substantial contributions to scientific innovation and technological advancement.
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